5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-ethyl-1H-pyrazole-3-carboxamide
- 5-amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 5-amino-1-ethyl-N-(2-ethoxyethyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-8(10)6-7(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQCSLMPZYNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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